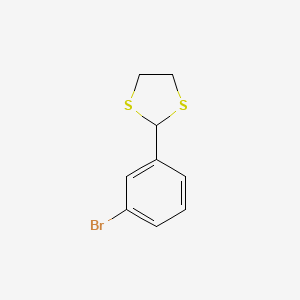
1,3-DITHIOLANE, 2-(m-BROMOPHENYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane, 2-(m-bromophenyl)- is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and a bromophenyl group attached to the second carbon. This compound is part of the broader class of 1,3-dithiolanes, which are known for their stability and versatility in organic synthesis .
Preparation Methods
The synthesis of 1,3-dithiolane, 2-(m-bromophenyl)- typically involves the reaction of a carbonyl compound with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Dithiolane, 2-(m-bromophenyl)- undergoes various chemical reactions, including:
Substitution: Reactions with nucleophiles like organolithium or Grignard reagents, which can replace the bromine atom with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can lead to the formation of thiols or other sulfur-containing compounds .
Scientific Research Applications
1,3-Dithiolane, 2-(m-bromophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-dithiolane, 2-(m-bromophenyl)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes . In cancer research, it is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species and modulation of signaling pathways .
Comparison with Similar Compounds
1,3-Dithiolane, 2-(m-bromophenyl)- can be compared to other similar compounds, such as:
1,2-Dithiolane: Another organosulfur compound with a similar structure but different reactivity and applications.
1,3-Dithiane: A related compound with two sulfur atoms in a six-membered ring, often used as a protecting group in organic synthesis.
Trithiocarbonates: Compounds containing three sulfur atoms, known for their use in reversible addition-fragmentation chain transfer (RAFT) polymerization.
The uniqueness of 1,3-dithiolane, 2-(m-bromophenyl)- lies in its specific reactivity and the presence of the bromophenyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
82436-20-2 |
|---|---|
Molecular Formula |
C9H9BrS2 |
Molecular Weight |
261.2 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,3-dithiolane |
InChI |
InChI=1S/C9H9BrS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 |
InChI Key |
JHRNZQWXJTUNHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















